![molecular formula C15H29N3O2 B1524633 Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate CAS No. 959237-16-2](/img/structure/B1524633.png)
Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate is a compound with the empirical formula C17H26N2O2 . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Molecular Structure Analysis
The molecular weight of this compound is 290.40 . The SMILES string representation isO=C(N(CC1)CCC1C(C=C2)=CC=C2CN)OC(C)(C)C
. Physical And Chemical Properties Analysis
This compound is a powder with a quality level of 100 . It is suitable for use as a linker reagent and contains a Boc-protected amine functional group . It should be stored at temperatures between 2-8°C .Scientific Research Applications
Protein Degrader Building Blocks
This compound is used as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Synthesis of Bromodomain Inhibitors
It is used in the synthesis of bromodomain inhibitors . Bromodomains are protein domains that recognize ε-N-lysine acetylation motifs, a key event in the reading process of epigenetic marks.
HepG2 Cell Cycle Inhibitors
This compound is also used in the synthesis of HepG2 cell cycle inhibitors used in anti-tumor therapy . HepG2 is a human liver cancer cell line commonly used in biological and medical research.
Laboratory Chemicals
It is used as a laboratory chemical in various research and development processes . Its properties make it suitable for use in a wide range of experimental procedures.
Bioconjugation
The compound can be used in bioconjugation processes . Bioconjugation is the chemical strategy of creating a covalent bond between two biomolecules, which is a crucial step in many biological research studies.
Drug Development
Given its role in PROTAC development and synthesis of various inhibitors, this compound has significant applications in drug development . It can be used to create drugs that target specific proteins for degradation, potentially leading to treatments for a variety of diseases.
Mechanism of Action
Target of Action
Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate is primarily used as a semi-flexible linker in the development of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
This compound interacts with its targets by forming a ternary complex with the target protein and the E3 ubiquitin ligase . The formation of this complex leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The rigidity of the linker, such as Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate, can impact the 3D orientation of the degrader and thus the formation of the ternary complex .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By influencing the ubiquitination of specific proteins, this compound can control the levels of these proteins within the cell .
Result of Action
The result of the action of Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate is the degradation of the target protein . This can lead to a decrease in the function of the target protein, which can have various effects depending on the role of the protein within the cell .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-10-6-13(7-11-18)17-8-4-12(16)5-9-17/h12-13H,4-11,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAQZBVUGZUUMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697035 | |
Record name | tert-Butyl 4-amino[1,4'-bipiperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
959237-16-2 | |
Record name | tert-Butyl 4-amino[1,4'-bipiperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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